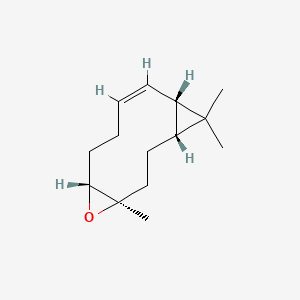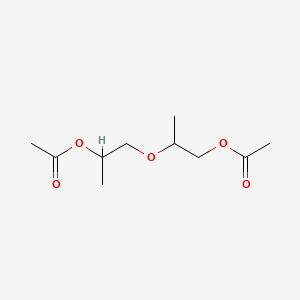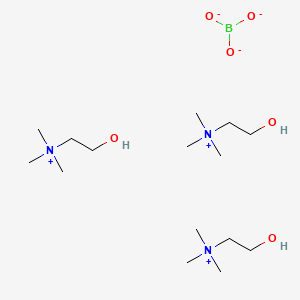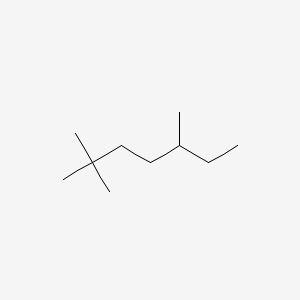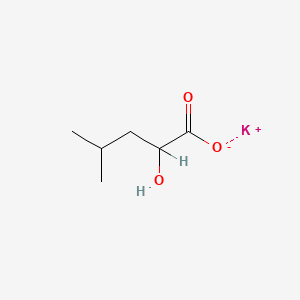
Potassium (1)-2-hydroxy-4-methylvalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (1)-2-hydroxy-4-methylvalerate is an organic compound that belongs to the class of carboxylic acid salts It is a potassium salt of 2-hydroxy-4-methylvaleric acid, which is a derivative of valeric acid
準備方法
Synthetic Routes and Reaction Conditions
Potassium (1)-2-hydroxy-4-methylvalerate can be synthesized through the neutralization reaction of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
2-hydroxy-4-methylvaleric acid+potassium hydroxide→Potassium (1)-2-hydroxy-4-methylvalerate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve the large-scale neutralization of 2-hydroxy-4-methylvaleric acid with potassium hydroxide. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the solid potassium salt.
化学反応の分析
Types of Reactions
Potassium (1)-2-hydroxy-4-methylvalerate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-4-methylvalerate or 2-carboxy-4-methylvalerate.
Reduction: Formation of 2-hydroxy-4-methylvalerol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Potassium (1)-2-hydroxy-4-methylvalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of Potassium (1)-2-hydroxy-4-methylvalerate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Potassium (1)-2-hydroxyvalerate: Similar structure but lacks the methyl group at the fourth position.
Potassium (1)-2-hydroxy-3-methylvalerate: Similar structure but has the methyl group at the third position.
Potassium (1)-2-hydroxy-4-ethylvalerate: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
Potassium (1)-2-hydroxy-4-methylvalerate is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with enzymes and receptors, potentially leading to distinct pharmacological or biochemical properties compared to its analogs.
特性
CAS番号 |
65178-12-3 |
|---|---|
分子式 |
C6H11KO3 |
分子量 |
170.25 g/mol |
IUPAC名 |
potassium;2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3.K/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChIキー |
VSQFWUBOQZORTL-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC(C(=O)[O-])O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)


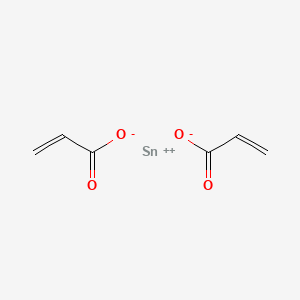
![2-Amino-6-benzyl-5-[3-(phenylamino)propyl]pyrimidin-4(1h)-one](/img/structure/B15175789.png)
